

Application of Deruxtecan-d2 in Drug-Drug Interaction Studies

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Compound of Interest		
Compound Name:	Deruxtecan-d2	
Cat. No.:	B12399998	Get Quote

Application Notes

Introduction

Deruxtecan (DXd) is the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). As with any small molecule drug, the released payload is susceptible to drug-drug interactions (DDIs), which can alter its pharmacokinetic profile and potentially impact safety and efficacy.[1] Understanding the DDI potential of Deruxtecan is a critical component of its clinical development, as mandated by regulatory agencies like the FDA.[2][3][4] Preclinical and clinical studies are essential to evaluate how co-administered drugs might affect the exposure of Deruxtecan.

Deruxtecan-d2, a deuterated form of Deruxtecan, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[5] Its near-identical physicochemical properties to the non-labeled analyte ensure that it effectively accounts for variability during sample preparation and analysis, leading to highly accurate and precise quantification of Deruxtecan in complex biological matrices.

Metabolism and DDI Potential of Deruxtecan

In vitro studies have identified the metabolic pathways of Deruxtecan, which are crucial for predicting and evaluating DDI risks. The payload, DXd, is a substrate for several key enzymes and transporters:



- Metabolizing Enzyme: Cytochrome P450 3A4 (CYP3A4) is involved in the metabolism of DXd.
- Transporters: DXd is a substrate for OATP1B, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP).

Given these characteristics, there is a potential for DDIs when T-DXd is co-administered with drugs that are strong inhibitors or inducers of CYP3A4 or these transporters. A small increase in the systemic exposure of a potent cytotoxic payload like Deruxtecan could significantly impact patient safety.

Clinical DDI Studies

A dedicated clinical study (NCT03383692) was conducted to assess the DDI potential of T-DXd in patients with HER2-expressing advanced solid tumors. This study evaluated the effects of a dual OATP1B/CYP3A inhibitor (ritonavir) and a strong CYP3A inhibitor (itraconazole) on the pharmacokinetics of T-DXd and the released DXd. The results indicated that co-administration of these inhibitors did not have a clinically meaningful impact on the pharmacokinetics of T-DXd or DXd, suggesting a low risk of DDIs mediated by these pathways.

Data Presentation

Table 1: Pharmacokinetic Parameters of T-DXd and Deruxtecan (DXd) with and without DDI Perpetrators



Analyte	Perpetrat or	Paramete r	Cycle 2 (T-DXd alone)	Cycle 3 (T-DXd + Perpetrat or)	Geometri c Mean Ratio (Cycle 3 / Cycle 2)	90% Confiden ce Interval
T-DXd	Ritonavir	Cmax (μg/mL)	-	-	1.05	0.98–1.13
AUC17d (μg·day/mL)	-	-	-	-		
Itraconazol e	Cmax (µg/mL)	-	-	1.03	0.96–1.09	
AUC17d (μg·day/mL)	-	-	-	-		
DXd	Ritonavir	Cmax (ng/mL)	-	-	0.99	0.85–1.14
AUC17d (ng·day/mL	-	-	1.22	1.08–1.37		
Itraconazol e	Cmax (ng/mL)	-	-	1.04	0.92–1.18	
AUC17d (ng·day/mL	-	-	1.18	1.11–1.25		-

Cmax: Maximum serum concentration; AUC17d: Partial area under the concentration-time curve through day 17. Data synthesized from the results of the NCT03383692 study.

Experimental Protocols

Protocol 1: Clinical DDI Study Design



This protocol is based on the design of the phase I, open-label, single-sequence crossover study (NCT03383692).

- Patient Population: Patients with HER2-expressing advanced solid tumors.
- Treatment Regimen:
 - T-DXd is administered intravenously at a dose of 5.4 mg/kg on Day 1 of each 21-day cycle.
 - Cycle 1 & 2: Patients receive T-DXd monotherapy.
 - Cycle 3: Patients are divided into two cohorts:
 - Cohort 1: Receives a dual OATP1B/CYP3A inhibitor (e.g., ritonavir) from Day 17 of Cycle 2 through the end of Cycle 3.
 - Cohort 2: Receives a strong CYP3A inhibitor (e.g., itraconazole) from Day 17 of Cycle 2 through the end of Cycle 3.
- Pharmacokinetic (PK) Sampling:
 - Serial blood samples are collected at predefined time points during Cycle 2 (baseline) and Cycle 3 (with perpetrator) to determine the serum concentrations of T-DXd and unconjugated DXd.
- Bioanalysis:
 - Serum concentrations of T-DXd are measured using an enzyme-linked immunosorbent assay (ELISA).
 - Serum concentrations of unconjugated DXd are measured using a validated LC-MS/MS method with **Deruxtecan-d2** as the internal standard.
- Endpoints:
 - Primary: Cmax and AUC of T-DXd and DXd with and without the perpetrator drug.



Secondary: Safety and tolerability of the combination.

Protocol 2: Bioanalytical Method for Deruxtecan Quantification using LC-MS/MS

This protocol describes a general procedure for the quantification of Deruxtecan in human plasma, incorporating **Deruxtecan-d2** as the internal standard.

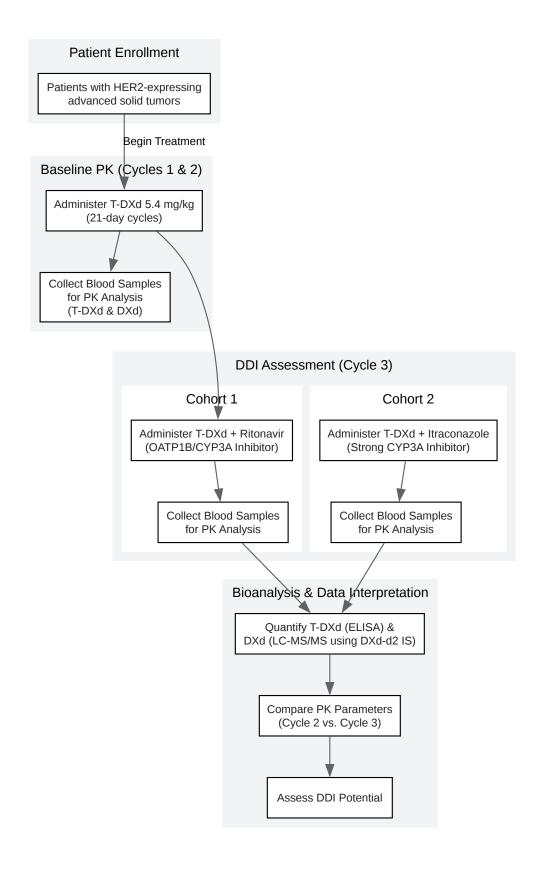
- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples at room temperature.
 - To a 100 μL aliquot of plasma standard, quality control, or study sample, add 10 μL of Deruxtecan-d2 internal standard working solution (e.g., 500 ng/mL). Vortex for 10 seconds.
 - Add 400 µL of ice-cold acetonitrile to precipitate proteins.
 - Vortex vigorously for 1 minute.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of mobile phase.
- LC-MS/MS Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A suitable reverse-phase column (e.g., C18).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Mass Spectrometer: A triple quadrupole mass spectrometer.



- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of the transitions for Deruxtecan and
 Deruxtecan-d2.
- · Quantification:
 - A calibration curve is constructed by plotting the peak area ratio of Deruxtecan to
 Deruxtecan-d2 against the nominal concentration of the calibration standards.
 - The concentration of Deruxtecan in the quality control and study samples is determined from the calibration curve using the measured peak area ratios.

Mandatory Visualization

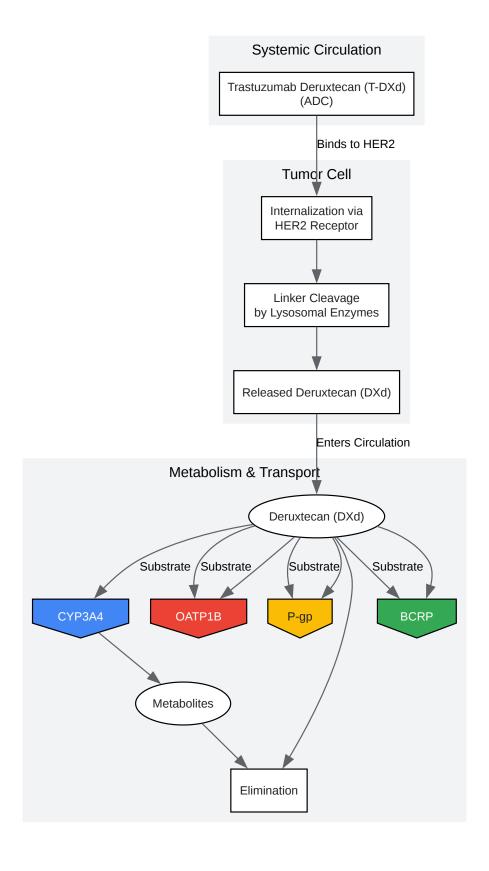




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Caption: Clinical DDI study workflow for Trastuzumab Deruxtecan.





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Caption: Metabolic pathways of Deruxtecan (DXd).



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